4-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-pyrrol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-2-17-5-7-18(8-6-17)28(26,27)25-13-11-24(12-14-25)20-15-19(21-16-22-20)23-9-3-4-10-23/h3-10,15-16H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKJBPSGYDAHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₂₂N₄O₂S
- Molecular Weight : 366.46 g/mol
- CAS Number : 1060226-82-5
The compound features a pyrimidine core substituted with a piperazine ring and a sulfonyl group, which are known to influence its pharmacological properties.
Antidepressant Activity
Research has indicated that compounds similar in structure to This compound exhibit significant antidepressant properties. A study involving derivatives of piperazine demonstrated potent serotonin reuptake inhibition, suggesting that modifications to the piperazine structure can enhance antidepressant activity .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Pyrimidine derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines. For instance, chloroethyl pyrimidine nucleosides have shown significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells . This indicates that similar pyrimidine-based compounds may possess anticancer properties.
Antimicrobial Activity
Compounds containing sulfonamide groups, like the one , have been associated with antibacterial effects. A study on piperidine derivatives revealed their antibacterial action against several strains, highlighting the importance of the sulfonyl moiety in enhancing biological activity .
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory activity. Sulfonamide derivatives are known for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases . The inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities
Case Study: Antidepressant Evaluation
In a specific case study, a series of piperazine derivatives were synthesized and evaluated for their antidepressant effects. The most promising compound demonstrated stability in human liver microsomes and showed good pharmacokinetic properties. It effectively reduced immobility times in the forced swimming test, indicating significant antidepressant potential .
Case Study: Anticancer Activity Assessment
Another investigation focused on pyrimidine nucleoside analogues that exhibited notable anticancer properties. These compounds were tested against various cancer cell lines, with results showing effective inhibition of both proliferation and migration .
Comparison with Similar Compounds
Variations in the Sulfonyl-Piperazine Substituent
The sulfonyl-piperazine group is a critical pharmacophore. Modifications to its aryl component significantly alter physicochemical and binding properties:
Key Trends :
Core Heterocycle Modifications
The pyrimidine core is often replaced with related heterocycles, altering electronic properties and binding modes:
Key Trends :
Substituent Variations at Position 6
The substituent at position 6 influences hydrogen bonding and steric effects:
Key Trends :
- Unsaturated heterocycles (e.g., pyrrole, pyrazole) enhance π-π interactions but may be metabolically unstable.
- Saturated groups (e.g., pyrrolidine) improve metabolic stability at the cost of reduced hydrogen-bonding capacity.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 4-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine?
- Methodological Answer : Utilize a factorial design to systematically vary substituents (e.g., sulfonyl groups, piperazine derivatives) and reaction conditions (temperature, solvent polarity). For example, demonstrates that modifying phenylmethyl or phenylethyl groups on piperazine derivatives impacts thermal stability and reaction yields. Incorporate thermal analysis (TGA/DSC) to monitor decomposition profiles and optimize purification steps .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- X-ray crystallography (if crystals are obtainable) for definitive stereochemical assignment, as shown in for structurally related pyridazinones .
- High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) to confirm molecular weight and proton/carbon environments.
- HPLC-UV with a C18 column and ammonium acetate buffer (pH 6.5, as in ) to assess purity and stability under varying pH conditions .
Advanced Research Questions
Q. How should researchers address contradictory data in pharmacological studies involving this compound?
- Methodological Answer :
- Assay Validation : Replicate assays across independent labs using standardized protocols (e.g., randomized block designs with split-split plots, as in ) to minimize batch effects .
- Dose-Response Analysis : Perform EC₅₀/IC₅₀ comparisons across cell lines or animal models to identify species- or tissue-specific discrepancies.
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, journal databases) and apply statistical tools like funnel plots to detect publication bias .
Q. What methodologies are suitable for studying the environmental fate of this compound?
- Compartmental Analysis : Track distribution in soil, water, and biota using LC-MS/MS with isotopic labeling.
- Biotic/Abiotic Degradation : Conduct aerobic/anaerobic microcosm studies to identify degradation metabolites.
- Ecotoxicity Screening : Use standardized OECD guidelines (e.g., Daphnia magna acute toxicity tests) to assess impacts on aquatic organisms .
Q. How can solubility and stability challenges be mitigated in formulation studies?
- Methodological Answer :
- Co-Solvency Approach : Test binary solvent systems (e.g., DMSO:PBS) to enhance aqueous solubility while monitoring compound stability via accelerated stability studies (40°C/75% RH for 4 weeks).
- Solid Dispersion Techniques : Use spray drying or hot-melt extrusion with polymers like PVP-VA64 to improve bioavailability, referencing pH-adjusted buffer systems from for dissolution testing .
Q. What advanced techniques are recommended for elucidating the compound's mechanism of action?
- Methodological Answer :
- Molecular Docking : Leverage crystallographic data from structurally analogous compounds (e.g., ’s fluorophenyl-piperazine derivatives) to model binding interactions with target proteins .
- CRISPR-Cas9 Knockout Models : Validate target engagement in vitro using HEK293T cells with gene-edited receptors.
- Kinetic Binding Assays : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinities .
Data Analysis & Interpretation
Q. How should researchers analyze conflicting thermal stability data from differential scanning calorimetry (DSC)?
- Methodological Answer :
- Controlled Heating Rates : Compare DSC thermograms at 5°C/min vs. 10°C/min to distinguish kinetic vs. thermodynamic stability.
- Complementary Techniques : Pair DSC with thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) to rule out moisture-induced decomposition, as suggested in ’s thermal studies .
Q. What statistical approaches are optimal for interpreting heterogeneous biological activity data?
- Methodological Answer :
- Hierarchical Clustering : Group data by biological endpoint (e.g., cytotoxicity, receptor inhibition) to identify outliers.
- Principal Component Analysis (PCA) : Reduce dimensionality of multi-parametric datasets (e.g., IC₅₀, solubility, logP) to isolate key variables driving activity.
- Bayesian Meta-Regression : Model uncertainty across studies using tools like Stan or JAGS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
